6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core substituted with a highly complex bicyclic system: an octahydropyrrolo[2,3-c]pyrrole moiety linked via a sulfonyl group to a 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole fragment. The octahydropyrrolo[2,3-c]pyrrole system introduces conformational rigidity and stereochemical complexity, which could influence binding affinity in biological targets .
Properties
IUPAC Name |
6-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-23-16-8-15(3-4-18(16)29-20(23)26)30(27,28)25-7-6-14-11-24(12-17(14)25)19-5-2-13(9-21)10-22-19/h2-5,8,10,14,17H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJWNUKUZTZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. Key features include:
- Benzoxazole moiety : Known for its antimicrobial and anticancer properties.
- Pyridine ring : Often associated with various pharmacological activities.
- Sulfonamide group : Commonly found in drugs with antibacterial properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{22}N_{4}O_{4}S |
| Molecular Weight | 370.41 g/mol |
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazole exhibit significant antimicrobial properties. A study on related compounds found that they were effective against a range of Gram-positive and Gram-negative bacteria as well as yeasts, suggesting that the benzoxazole component may enhance antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on similar benzoxazole derivatives indicated promising results against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The compounds were assessed using MTT assays, which measure cell viability post-treatment .
The proposed mechanism of action for compounds containing benzoxazole involves the inhibition of DNA synthesis or interference with cellular metabolic pathways. This is particularly relevant in cancer therapy, where disrupting the proliferation of cancer cells is crucial.
Study 1: Antimicrobial Efficacy
In a comparative study, a series of benzoxazole derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds with a sulfonamide group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to those without this functional group. The study concluded that the incorporation of sulfonamide significantly boosts antibacterial efficacy .
Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. The study reported IC50 values indicating that certain derivatives had potent antiproliferative effects, leading to apoptosis in treated cells. This suggests that the structural elements present in the compound may play a critical role in its anticancer properties .
Comparison with Similar Compounds
Physicochemical and Spectral Comparison
Melting Points and Yields
| Compound Class | Example Yield | Melting Point (°C) | Reference |
|---|---|---|---|
| Pyrano[2,3-c]pyrazole-5-carbonitriles | 80% | 170–171 | |
| Spiro[indole-pyrano-pyrazoles] | N/A | 206–208 | |
| Target Compound | Not Reported | Not Reported | — |
The absence of data for the target compound highlights a gap in published literature.
NMR Spectral Trends
- Pyridine-3-carbonitrile Core: In similar compounds (e.g., 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile), the pyridine protons resonate at δ 7.5–8.5 ppm, while the nitrile group is observed at ~110–120 ppm in $^{13}\text{C}$ NMR .
- Benzoxazole Protons : In related benzoxazole derivatives, aromatic protons appear at δ 6.8–7.6 ppm, and the oxazole methyl group resonates near δ 2.1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
